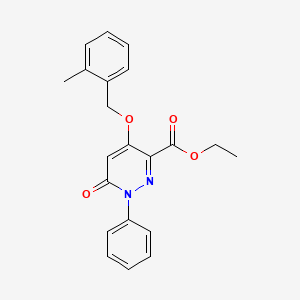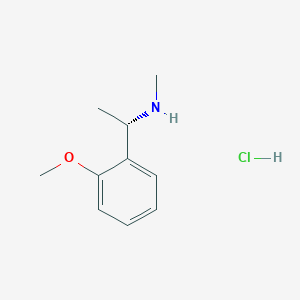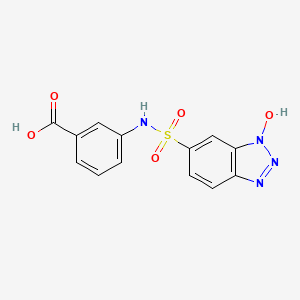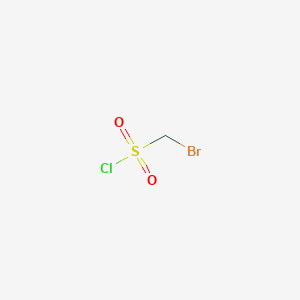
5-amino-N-(5-chloro-2-methoxyphenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-amino-N-(5-chloro-2-methoxyphenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18ClN5O2 and its molecular weight is 371.83. The purity is usually 95%.
BenchChem offers high-quality 5-amino-N-(5-chloro-2-methoxyphenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-N-(5-chloro-2-methoxyphenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis of derivatives similar to the specified compound involves complex chemical reactions that yield novel triazole derivatives. For example, novel 1,2,4-triazole derivatives have been synthesized from reactions involving various ester ethoxycarbonylhydrazones with primary amines. These compounds are characterized for their antimicrobial activities, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Antimicrobial Activities
Compounds with structural similarities to "5-amino-N-(5-chloro-2-methoxyphenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide" have shown good or moderate activities against test microorganisms. This highlights their potential application in combating microbial infections and contributing to the development of new antimicrobial agents (Bektaş et al., 2007).
Anticancer Evaluation
Similar compounds have been evaluated for their anticancer activity, demonstrating the potential of triazole derivatives in cancer research. The anticancer evaluation involves testing these compounds against a panel of human cancer cell lines to determine their effectiveness in inhibiting cancer cell growth (Bekircan et al., 2008).
Enzyme Inhibition
Studies on derivatives of the specified compound have shown significant enzyme inhibition activities, such as lipase and α-glucosidase inhibition. These activities are crucial for developing treatments for conditions related to enzyme dysfunction, indicating the compound's potential application in therapeutic agent development (Bekircan et al., 2015).
Electronic and Spectroscopic Analysis
The electronic and nonlinear optical properties of heterocyclic compounds similar to "5-amino-N-(5-chloro-2-methoxyphenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide" have been studied using density functional theory (DFT) calculations. These studies contribute to understanding the electronic properties and potential applications of these compounds in electronic and photonic devices (Beytur & Avinca, 2021).
properties
IUPAC Name |
5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-11-5-3-4-6-12(11)10-24-17(20)16(22-23-24)18(25)21-14-9-13(19)7-8-15(14)26-2/h3-9H,10,20H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTSBVZWTXYHFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2658392.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2658395.png)
![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine](/img/structure/B2658396.png)



![3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2658402.png)
![8-((3-Chloro-4-methoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2658403.png)

![Tert-butyl N-[3-(ethylsulfamoyl)cyclobutyl]carbamate](/img/structure/B2658405.png)

